5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride
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Overview
Description
5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a nitro group, and a benzo[d]thiazol-2-yl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.
Nitration: Introduction of the nitro group into the benzamide core is achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Ethylation: The ethoxy group is introduced through an alkylation reaction using ethyl halides.
Amidation: The final step involves the formation of the amide bond between the benzo[d]thiazole derivative and the benzamide core, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as anticancer or antimicrobial agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and chloro groups, as well as the benzo[d]thiazole moiety, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-aminobenzamide hydrochloride: Similar structure with an amino group instead of a nitro group.
Uniqueness
The presence of the ethoxy group and the specific arrangement of functional groups in 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride confer unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S.ClH/c1-4-29-16-6-5-7-17-18(16)22-20(30-17)24(11-10-23(2)3)19(26)14-12-13(21)8-9-15(14)25(27)28;/h5-9,12H,4,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSSIWWXACCKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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